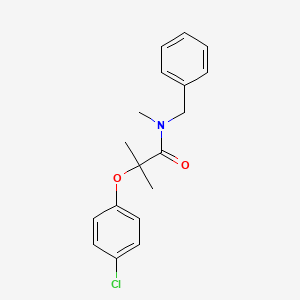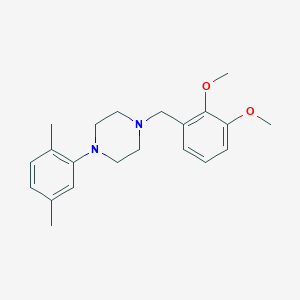
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as BDP or benzamil. This compound has been extensively studied for its various applications in scientific research.
Wirkmechanismus
BDP works by selectively blocking the epithelial sodium channels in the kidneys, lungs, and other tissues. This results in the reduction of sodium reabsorption and the excretion of excess sodium and water from the body. BDP has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure by decreasing sodium reabsorption in the kidneys. BDP has also been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is its high selectivity for ENaC, which allows for the specific inhibition of sodium channels. BDP is also relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of using BDP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of BDP in scientific research. One area of interest is the development of new drugs based on the structure of BDP that can be used to treat inflammatory diseases. Another area of interest is the study of the effects of BDP on other ion channels and transporters in the body. Additionally, the potential toxicity of BDP needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide or BDP is a chemical compound that has been extensively studied for its various applications in scientific research. It has been found to have potential as a selective inhibitor of ENaC and as a treatment for inflammatory diseases such as asthma and COPD. The synthesis method of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The future directions for the use of BDP in scientific research include the development of new drugs and further studies of its potential toxicity.
Synthesemethoden
The synthesis of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The resulting product is then treated with dimethylpropanoyl chloride to obtain BDP. The purity of the compound can be enhanced by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
BDP has been widely used in scientific research for its various applications. It has been studied for its potential as a selective inhibitor of epithelial sodium channels (ENaC), which are involved in the regulation of sodium and water balance in the body. BDP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,22-16-11-9-15(19)10-12-16)17(21)20(3)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHGVYAJOMCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)